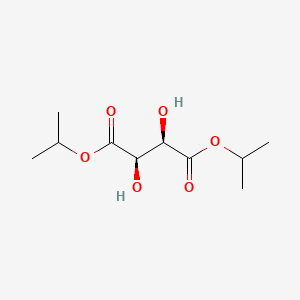

(+)-Diisopropyl L-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCWEDRGPSHQH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030983 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-15-4, 58167-01-4 | |

| Record name | Diisopropyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl L-tartrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (+)-Diisopropyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid, widely employed as a chiral auxiliary and ligand in asymmetric synthesis. Its utility in creating stereospecific products, most notably in the Sharpless asymmetric epoxidation, makes a thorough understanding of its physical properties essential for reaction optimization, process scale-up, and ensuring reproducibility in synthetic chemistry. This technical guide provides an in-depth overview of the key physical properties of this compound, complete with experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and behavior in various solvent systems. It typically presents as a clear, colorless to pale yellow viscous liquid.[1][2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₈O₆ | |

| Molecular Weight | 234.25 g/mol | |

| Boiling Point | 152 °C | at 12 mmHg |

| ~275 °C | at 760 mmHg (extrapolated)[3] | |

| Density | 1.114 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.4380 - 1.4420 | at 20 °C[2] |

| Specific Optical Rotation ([α]_D) | +17.0 ± 2.0° | neat, at 20 °C[2] |

| Flash Point | 110 °C | closed cup[3] |

| Solubility | ||

| Soluble | Chloroform (Slightly), Methanol (Slightly) | |

| Soluble | Organic solvents such as ethanol (B145695) and ether[4] | |

| Limited solubility | Water[4] |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties outlined in this guide.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The round-bottom flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.

-

Data Collection: The temperature is recorded when the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a pycnometer):

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to the desired temperature (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology (using an Abbe refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at the specified value (e.g., 20 °C) using a water bath connected to the refractometer.

Determination of Specific Optical Rotation

Specific optical rotation is a fundamental property of chiral compounds and is the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length.

Methodology (using a polarimeter):

-

Instrument Calibration: The polarimeter is calibrated to a zero reading using a blank (the neat liquid for a pure sample).

-

Sample Preparation: A polarimeter tube of a known path length (e.g., 1 decimeter) is carefully filled with this compound, ensuring no air bubbles are present.

-

Measurement: The filled tube is placed in the polarimeter. A monochromatic light source (typically a sodium D-line at 589 nm) is passed through the sample.

-

Data Collection: The analyzer is rotated until the light intensity matches the reference, and the angle of rotation is recorded.

-

Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α / (l * d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid in g/mL.

Logical Relationships in Property Determination

The determination of the physical properties of this compound involves a logical workflow, starting from the pure substance and leading to its characteristic physical constants through specific experimental techniques.

Caption: Experimental workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Diisopropyl L-tartrate (DIPT), a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, stereochemical properties, and key applications, with a focus on data presentation and detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is the diisopropyl ester of L-(+)-tartaric acid. The molecule possesses two stereocenters at the C2 and C3 positions of the butanedioate backbone. In this compound, these stereocenters have the (2R, 3R) configuration, which dictates its specific optical rotation and its utility in asymmetric synthesis.

Chemical Identifiers:

-

IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate[1]

-

SMILES: CC(C)OC(=O)--INVALID-LINK--OC(C)C)O">C@HO[1]

-

InChI: InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O6 | [2] |

| Molecular Weight | 234.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 152 °C @ 12 mmHg | [2] |

| Density | 1.114 g/mL at 25 °C | [2] |

| Refractive Index | 1.439 (n20/D) | [2] |

| Optical Rotation | +17.25° (neat) | [2] |

| Flash Point | 110 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [5] |

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound via Fischer esterification of L-(+)-tartaric acid with isopropanol (B130326), catalyzed by an acid.

Materials:

-

L-(+)-Tartaric acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid or p-toluenesulfonic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Toluene (B28343) or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-tartaric acid, a molar excess of isopropanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be added to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a co-solvent like toluene was used, remove it using a rotary evaporator.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Characterization: The purified product should be characterized by:

-

1H NMR and 13C NMR spectroscopy: To confirm the structure and purity.

-

Optical rotation measurement: To confirm the enantiomeric purity.

-

Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).

Sharpless Asymmetric Epoxidation of Geraniol (B1671447)

This protocol details the use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation of geraniol.

Materials:

-

Geraniol

-

This compound ((+)-DIPT)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

10% aqueous tartaric acid solution or 10% aqueous NaOH solution

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Flame-dried glassware

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.

-

Cool the suspension to -20 °C using a suitable cooling bath.

-

To the cooled and stirred suspension, add this compound via syringe, followed by the addition of titanium(IV) isopropoxide. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add geraniol to the reaction mixture.

-

Slowly add the solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.

-

Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Alternatively, a 10% aqueous NaOH solution can be used for the workup, which often results in a cleaner separation of layers.

-

Stir the mixture vigorously for about 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude epoxy alcohol.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Visualizations

Stereoisomers of Diisopropyl Tartrate

The following diagram illustrates the stereochemical relationship between the different isomers of diisopropyl tartrate, originating from the corresponding stereoisomers of tartaric acid.

Caption: Stereochemical relationship of diisopropyl tartrate isomers.

Experimental Workflow for Sharpless Asymmetric Epoxidation

This diagram outlines the key steps in a typical experimental workflow for the Sharpless asymmetric epoxidation using this compound.

Caption: Sharpless epoxidation experimental workflow.

References

(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid that has established itself as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and ligand has been pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid, valued for its ability to induce high levels of stereoselectivity in a variety of chemical transformations. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2217-15-4 |

| Molecular Formula | C₁₀H₁₈O₆ |

| Molecular Weight | 234.25 g/mol |

| Density | 1.114 g/mL at 25 °C |

| Boiling Point | 152 °C at 12 mmHg |

| Refractive Index | n20/D 1.439 |

Key Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.

Beyond the Sharpless epoxidation, (+)-DIPT is also employed as a chiral auxiliary in other asymmetric reactions, including:

-

Aldol reactions

-

Asymmetric dihydroxylations

-

Cycloaddition reactions

The Sharpless Asymmetric Epoxidation: A Detailed Experimental Protocol

The Sharpless-Katsuki epoxidation is a Nobel Prize-winning reaction that provides access to optically active 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. The use of this compound directs the epoxidation to a specific face of the alkene, leading to high enantiomeric excess.

Materials:

-

Allylic alcohol

-

This compound (DIPT)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or dichloromethane (B109758)

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Cooling bath (-20 °C)

-

Quenching solution (e.g., 10% aqueous solution of tartaric acid or water)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath.

-

To the cooled and stirred suspension, add this compound (typically 1.2 equivalents relative to the titanium isopropoxide).

-

Add titanium(IV) isopropoxide (typically 1.0 equivalent) via syringe and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add the allylic alcohol to the reaction mixture.

-

Slowly add the anhydrous solution of tert-butyl hydroperoxide (typically 1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture remains below -15 °C.

-

Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir vigorously for approximately 1 hour.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.

Role in Drug Development and Natural Product Synthesis

The chiral epoxides generated via the Sharpless asymmetric epoxidation using this compound are crucial building blocks in the synthesis of a wide array of bioactive molecules. The ability to introduce stereocenters with high fidelity is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The Sharpless epoxidation has been instrumental in the total synthesis of numerous natural products, including:

-

Erythromycin (an antibiotic)

-

Leukotriene C-1 (a mediator of inflammation)

-

(+)-Disparlure (the gypsy moth pheromone)

-

Various saccharides and terpenes

The versatility of the epoxy alcohol products allows for their conversion into other key functional groups such as diols and aminoalcohols, further expanding their utility in the synthesis of complex pharmaceutical agents.

Visualizing the Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric epoxidation illustrates the regeneration of the active titanium catalyst.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

The experimental workflow for a typical Sharpless asymmetric epoxidation is a sequential process that requires careful control of temperature and reagent addition.

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

The Chiral Catalyst: A Deep Dive into the Discovery and History of (+)-Diisopropyl L-tartrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a diester of L-tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its rise to prominence is inextricably linked with the development of the Sharpless Asymmetric Epoxidation, a groundbreaking reaction that earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on the experimental details and quantitative data relevant to its use in research and development.

Discovery and Historical Context

While the exact first synthesis of this compound is not well-documented, it is believed to have been initially prepared in the early 20th century during explorations of chiral compounds derived from readily available natural products.[1] L-(+)-tartaric acid, a byproduct of winemaking, served as an inexpensive and enantiomerically pure starting material for the synthesis of various chiral auxiliaries and ligands.[1][2]

The pivotal moment in the history of (+)-DIPT came in 1980 when K. Barry Sharpless and his colleague Tsutomu Katsuki at Stanford University discovered that a combination of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (t-BuOOH), and a chiral dialkyl tartrate could effect the highly enantioselective epoxidation of a wide range of allylic alcohols.[3] This reaction, now famously known as the Sharpless Asymmetric Epoxidation, provided a predictable and reliable method for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5]

Initially, diethyl tartrate (DET) was used as the chiral ligand; however, it was soon found that diisopropyl tartrate (DIPT) often provided higher enantioselectivity.[6] The use of (+)-DIPT directs the epoxidation to one face of the double bond, while its enantiomer, (-)-diisopropyl D-tartrate, directs the epoxidation to the opposite face, allowing for the selective synthesis of either enantiomer of the desired epoxide.[6]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of (+)-DIPT is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₆ | [7] |

| Molecular Weight | 234.25 g/mol | [7] |

| Appearance | Colorless to pale yellow viscous liquid | [7][8] |

| Boiling Point | 152 °C at 12 mmHg | [7][9] |

| Density | 1.114 g/mL at 25 °C | [7][9] |

| Refractive Index (n²⁰/D) | 1.439 | [7][9] |

| Specific Optical Rotation ([α]²⁰/D) | +16 ± 2° (neat) | [7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [9] |

| CAS Number | 2217-15-4 | [9] |

Synthesis of this compound

Industrially, this compound is produced through the acid-catalyzed esterification of L-(+)-tartaric acid with isopropyl alcohol.[1] A general experimental protocol for this transformation is described below.

Experimental Protocol: Acid-Catalyzed Esterification of L-(+)-Tartaric Acid

Materials:

-

L-(+)-Tartaric acid

-

Isopropyl alcohol (2-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add L-(+)-tartaric acid and an excess of isopropyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the formation of the ester.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

This is a general procedure and may require optimization for specific scales and equipment.[10]

The Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is the cornerstone application of this compound. The reaction is highly valued for its predictability, high enantioselectivity, and broad substrate scope among allylic alcohols.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

The following is a representative experimental procedure adapted from the seminal 1987 publication by Gao et al. in the Journal of the American Chemical Society.[6]

Materials:

-

Geraniol

-

This compound ((+)-DIPT)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Activated 3Å or 4Å molecular sieves

-

Diethyl ether (Et₂O)

-

10% aqueous tartaric acid solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.

-

To the cooled solvent, add this compound (e.g., 6.0 mol%) followed by titanium (IV) isopropoxide (e.g., 5.0 mol%). Stir the mixture for 5-10 minutes.

-

Add the allylic alcohol substrate (e.g., geraniol, 1.0 equiv) to the catalyst mixture.

-

Add a solution of tert-butyl hydroperoxide (e.g., 2.0 equiv) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and its progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 30-60 minutes at room temperature.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table, with data extracted from Gao et al. (1987), illustrates the effectiveness of the Sharpless Asymmetric Epoxidation using (+)-DIPT for a variety of allylic alcohols.[6]

| Allylic Alcohol Substrate | Ti(OiPr)₄ (mol%) | (+)-DIPT (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (E)-2-Hexen-1-ol | 5 | 7.5 | -20 | 3 | 89 | >98 |

| (Z)-2-Hexen-1-ol | 10 | 14 | -10 | 29 | 74 | 86 |

| Geraniol | 5 | 6.0 | 0 | 2 | 65 | 90 |

| Cinnamyl alcohol | 4.7 | 5.9 | -12 | 11 | 88 | 95 |

| (E)-2-Octen-1-ol | 5 | 7.5 | -35 | 2 | 79 | >98 |

Mechanistic Overview and Visualizations

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The chiral environment created by the tartrate ligand dictates the facial selectivity of the oxygen transfer from the hydroperoxide to the double bond of the allylic alcohol, which coordinates to the titanium center.

Synthesis of this compound

Caption: Acid-catalyzed esterification of L-tartaric acid.

Sharpless Asymmetric Epoxidation Workflow

Caption: Experimental workflow for the Sharpless epoxidation.

Logical Relationship of Reagents in Sharpless Epoxidation

Caption: Roles of the key reagents in the catalytic cycle.

Conclusion

This compound has firmly established its place in the toolbox of synthetic organic chemists. Its history is a testament to the power of leveraging the "chiral pool" of naturally occurring molecules to solve complex synthetic challenges. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the successful application of (+)-DIPT in the laboratory, enabling researchers and drug development professionals to continue to build upon the legacy of this remarkable chiral ligand.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. A16941.22 [thermofisher.com]

- 9. This compound | 2217-15-4 [chemicalbook.com]

- 10. US5189200A - Process for the stereoselective transformation of a diol to an alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (+)-Diisopropyl L-tartrate from L-tartaric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-diisopropyl L-tartrate, a crucial chiral auxiliary in asymmetric synthesis, from L-tartaric acid. This document details the chemical principles, experimental protocols, and quantitative data associated with this process, intended to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound (DIPT) is a diester of L-tartaric acid widely employed as a chiral ligand in asymmetric catalysis, most notably in the Sharpless epoxidation of allylic alcohols. Its utility stems from its ability to induce a high degree of stereoselectivity, making it an indispensable tool in the synthesis of complex, optically active molecules, which are often key components of pharmaceuticals and other bioactive compounds. The synthesis of DIPT from the readily available and inexpensive chiral precursor, L-tartaric acid, is a fundamental and economically significant transformation in synthetic organic chemistry.

The primary method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, L-tartaric acid is reacted with isopropanol (B130326) in the presence of an acid catalyst to yield the desired diester. To drive the reversible reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Pathway and Mechanism

The synthesis of this compound from L-tartaric acid is a classic example of a Fischer esterification. The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates one of the carboxylic acid groups of L-tartaric acid, activating it towards nucleophilic attack by isopropanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the monoester. This process is repeated on the second carboxylic acid group to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures.

Materials:

-

L-(+)-Tartaric acid

-

Isopropanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-(+)-tartaric acid, a 5-10 fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 molar equivalents relative to the tartaric acid). Toluene can be used as a co-solvent to facilitate azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The isopropanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution.

-

Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess isopropanol and toluene using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| L-Tartaric Acid | 150.09 | 1.79 | decomposes |

| Isopropanol | 60.10 | 0.786 | 82.6 |

| p-Toluenesulfonic acid | 190.22 | 1.24 | 103-106 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molar Mass ( g/mol ) | 234.25[2] |

| Appearance | Colorless to pale yellow viscous liquid[3][4] |

| Density (g/mL at 25 °C) | 1.114[3] |

| Boiling Point (°C) | 152 at 12 mmHg[3] |

| Refractive Index (n20/D) | 1.439[3] |

| Optical Rotation [α]D | +17° (neat)[2] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.28 (d, 12H), 3.30 (br s, 2H), 4.45 (s, 2H), 5.10 (sept, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.7, 70.0, 72.5, 172.0 |

Note: Spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from L-tartaric acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired chiral product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers and professionals to successfully perform this important synthesis. The availability of this key chiral auxiliary is fundamental to the advancement of asymmetric synthesis and the development of new stereochemically pure pharmaceuticals.

References

Spectroscopic Profile of (+)-Diisopropyl L-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Diisopropyl L-tartrate (DIPT), a chiral reagent widely used in asymmetric synthesis, particularly in the Sharpless epoxidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.10 | Septet | ~6.2 | 2H | -CH(CH₃)₂ |

| ~4.45 | Singlet | - | 2H | -CH(OH)- |

| ~3.45 | Broad Singlet | - | 2H | -OH |

| ~1.25 | Doublet | ~6.2 | 12H | -CH(CH₃)₂ |

Note: Data estimated from spectral images. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | C=O (Ester Carbonyl) |

| ~72.5 | -CH(OH)- |

| ~69.5 | -CH(CH₃)₂ |

| ~21.8 | -CH(CH₃)₂ |

Note: Data estimated from spectral images. Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2980 | Strong | C-H Stretch (sp³ C-H) |

| ~1740 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1380, ~1370 | Medium | C-H Bend (Isopropyl gem-dimethyl) |

| ~1100 | Strong | C-O Stretch (Ester) |

Note: Data estimated from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 234 | Low | [M]⁺ (Molecular Ion) |

| 219 | Moderate | [M - CH₃]⁺ |

| 175 | High | [M - COOCH(CH₃)₂]⁺ |

| 117 | High | [COOCH(CH₃)₂]⁺ |

| 43 | Very High | [CH(CH₃)₂]⁺ (Base Peak) |

Note: Fragmentation pattern is predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of (+)-Diisopropyl L-tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-Diisopropyl L-tartrate and its Solubility

This compound (DIPT) is a diester of L-tartaric acid, widely employed in stereoselective chemical transformations, most notably in the Sharpless asymmetric epoxidation. Its effectiveness in such reactions is often dependent on its solubility in the reaction medium. Qualitative assessments indicate that DIPT, a viscous liquid at room temperature, is soluble in a variety of common organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. For instance, it is known to be slightly soluble in chloroform (B151607) and methanol.[1] However, for precise reaction control, process scale-up, and formulation development, quantitative solubility data is paramount.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available physicochemical data for this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| e.g., Methanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Isopropanol | Alcohol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | Aromatic | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran | Ether | 25 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound in a solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or a Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, though the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 mL: (Concentration from analysis [g/mL] × Dilution factor × 100)

-

mol/L: (Solubility in g/L) / (Molar mass of DIPT)

-

Mole fraction (χ): Moles of DIPT / (Moles of DIPT + Moles of solvent)

-

-

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

4.2. Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationship between key molecular properties and solubility.

Caption: Key factors affecting DIPT solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of (+)-Diisopropyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of (+)-Diisopropyl L-tartrate (DIPT), a chiral auxiliary and building block crucial in pharmaceutical and fine chemical synthesis. Understanding the thermal behavior of DIPT is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. While specific experimental data for DIPT is limited in publicly available literature, this document consolidates known physical properties, outlines detailed experimental protocols for thermal analysis, and infers potential decomposition pathways based on the behavior of related tartrate compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential before delving into its thermal stability. These properties influence its handling, storage, and behavior in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₆ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow, clear, viscous liquid | [3][4] |

| Boiling Point | 152 °C at 12 mmHg | [5] |

| Density | 1.114 g/mL at 25 °C | [5] |

| Refractive Index | 1.4380-1.4420 at 20 °C | [3] |

| Optical Rotation | +17.0 ± 2.0° (neat) | [3] |

| CAS Number | 2217-15-4 | [1][2] |

Thermal Stability and Decomposition Analysis

The thermal stability of a compound dictates the temperature at which it begins to decompose. For this compound, which is often used in reactions conducted at elevated temperatures, this is a critical parameter. The following sections detail the experimental methodologies used to assess thermal stability and predict potential decomposition behaviors.

Experimental Protocols for Thermal Analysis

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. These include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset temperature of decomposition and quantifying mass loss.

-

Objective: To determine the temperature range over which this compound is thermally stable and to quantify the mass loss during decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: A linear heating ramp from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀) are also important parameters.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, boiling, and exothermic or endothermic decomposition processes.

-

Objective: To identify the temperatures of phase transitions and to characterize the energetics (exothermic or endothermic nature) of the decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a constant flow rate.

-

Temperature Program: A linear heating ramp, often similar to the TGA program (e.g., 10 °C/min), covering a temperature range that includes any expected transitions and decomposition.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of any exothermic event are critical for safety assessments.

2.1.3. Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that is highly sensitive to the onset of self-heating reactions. It is considered a "worst-case scenario" test and is crucial for assessing the potential for thermal runaway reactions.[6]

-

Objective: To determine the adiabatic time-to-maximum-rate (TMR) and the self-heating rate of this compound, providing critical data for process safety and hazard assessment.

-

Instrumentation: An accelerating rate calorimeter.

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a robust, spherical sample bomb (e.g., made of Hastelloy C or titanium) to withstand potential pressure increases.

-

Experimental Conditions:

-

Mode: Heat-Wait-Seek mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[6]

-

Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained equal to the sample temperature, thus preventing heat loss.

-

-

Data Analysis: The data provides a plot of temperature and pressure versus time, as well as the self-heating rate versus temperature. This allows for the determination of the onset temperature of thermal runaway and the calculation of critical safety parameters.

Predicted Thermal Behavior and Decomposition Onset

It is anticipated that a TGA analysis of this compound under an inert atmosphere would show a single-stage or multi-stage decomposition process beginning at temperatures likely exceeding 150 °C. The DSC analysis would be expected to show an endotherm corresponding to its boiling point and, at higher temperatures, one or more exotherms indicating decomposition.

Decomposition Pathways and Products

The identification of decomposition products is crucial for understanding the reaction mechanism and potential hazards. Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Experimental Protocol for Pyrolysis-GC-MS

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (Helium).[8][9]

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 50 °C) followed by a temperature ramp to a higher temperature (e.g., 280-300 °C).[8][10]

-

MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting mass spectra are recorded.

-

-

Data Analysis: The mass spectrum of each separated component is compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.

Plausible Decomposition Mechanism

Based on the structure of this compound and general principles of ester pyrolysis, several decomposition pathways can be postulated. The presence of hydroxyl groups and ester functionalities suggests that the initial decomposition steps could involve:

-

Ester Pyrolysis (β-elimination): This is a common decomposition pathway for esters containing β-hydrogens on the alcohol moiety. For DIPT, this would involve the elimination of propene and the formation of a carboxylic acid intermediate. This process could occur twice, leading to tartaric acid.

-

Decarboxylation: The carboxylic acid intermediates formed could then undergo decarboxylation (loss of CO₂) at higher temperatures.

-

Dehydration: The hydroxyl groups on the tartrate backbone could be eliminated as water molecules.

-

Fragmentation of the Carbon Skeleton: At higher temperatures, the C-C bonds of the tartrate backbone can cleave, leading to smaller volatile fragments.

The expected decomposition products could therefore include propene, isopropanol, carbon dioxide, water, and various smaller oxygenated organic molecules.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams have been generated using Graphviz.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a comprehensive framework for assessing its thermal stability and decomposition. While specific experimental data remains to be published, the detailed protocols for TGA, DSC, ARC, and Py-GC-MS analysis outlined herein offer a robust methodology for researchers and drug development professionals. The postulated decomposition pathways provide a theoretical basis for understanding the potential thermal hazards associated with this important chiral compound. A thorough experimental investigation following these guidelines is strongly recommended to ensure the safe and effective use of this compound in all applications.

References

- 1. scbt.com [scbt.com]

- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2217-15-4 [chemicalbook.com]

- 6. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

The Role of (+)-Diisopropyl L-tartrate as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diisopropyl L-tartrate (DIPT) is a widely utilized and versatile chiral auxiliary in modern asymmetric synthesis. Derived from the readily available chiral pool of L-(+)-tartaric acid, (+)-DIPT has become an indispensable tool for the stereocontrolled introduction of chirality in a variety of chemical transformations. Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that delivers high enantioselectivities and has been pivotal in the synthesis of numerous complex natural products and pharmaceutical agents. Beyond epoxidation, (+)-DIPT has demonstrated its utility in other stereoselective reactions, including aldol-type reactions and cycloadditions. This technical guide provides a comprehensive overview of the role of this compound as a chiral auxiliary, with a focus on its application in the Sharpless asymmetric epoxidation. It includes detailed experimental protocols, quantitative data on reaction performance, and a mechanistic discussion of stereoselectivity.

Introduction: The Significance of Chiral Auxiliaries

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. This compound is a prominent example of such an auxiliary, valued for its effectiveness, commercial availability, and the predictability of the stereochemical outcomes it imparts.[2]

The Sharpless Asymmetric Epoxidation: A Landmark Application

The Sharpless asymmetric epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols to 2,3-epoxyalcohols with a high degree of stereoselectivity.[3] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), this compound, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[4]

Mechanism of Stereoselection

The high enantioselectivity of the Sharpless epoxidation is attributed to the formation of a chiral titanium-tartrate complex in situ. This complex, a dimer in its active form, coordinates with the allylic alcohol and the hydroperoxide, creating a rigid, chiral environment that directs the delivery of the oxygen atom to one specific face of the double bond.[5]

The stereochemical outcome of the epoxidation is predictable using a simple mnemonic. When the allylic alcohol is drawn in a specific orientation, the use of (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.[3]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Quantitative Performance Data

The Sharpless asymmetric epoxidation employing (+)-DIPT consistently delivers high enantiomeric excesses (ee) and good to excellent yields across a wide range of allylic alcohol substrates. The following table summarizes representative data from the literature.

| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (E)-2-Hexen-1-ol | 85 | 94 | [6] |

| Geraniol (B1671447) | 95 | 91 | [7] |

| Cinnamyl alcohol | 89 | >98 | [6] |

| (Z)-3-Nonen-1-ol | 63 | >80 | [6] |

| 2-Propene-1-ol (Allyl alcohol) | 65 | 90 | [2] |

| 3-Methyl-2-buten-1-ol | 89 | >98 | [2] |

| (E)-2-Octen-1-ol | 79 | >98 | [2] |

| 2-Bromoallyl alcohol | 80 | 94 | [2] |

Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol provides a detailed methodology for the asymmetric epoxidation of geraniol using this compound.

Materials:

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

This compound ((+)-DIPT)

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or decane

-

Geraniol

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Powdered 4Å molecular sieves

-

10% aqueous solution of tartaric acid

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Catalyst Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone). To this cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(Oi-Pr)₄) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.[8]

-

Reaction: To the pre-formed catalyst solution, add geraniol (1.0 equivalent). Then, slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature is maintained below -15 °C.[8]

-

Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir the biphasic mixture vigorously for at least 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.

Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation

Caption: General experimental workflow for the Sharpless epoxidation.

Beyond Epoxidation: Other Asymmetric Transformations

While the Sharpless epoxidation is the most prominent application of (+)-DIPT, its utility extends to other asymmetric reactions.

Asymmetric Aldol-Type Reactions

This compound has been successfully employed as a chiral ligand in rhodium-catalyzed asymmetric reductive aldol-type reactions of α,β-unsaturated esters with carbonyl compounds.[9] In the presence of Et₂Zn and a rhodium catalyst, a chiral zinc complex is generated in situ, which then facilitates the enantioselective formation of β-hydroxy esters. While the enantioselectivities are often moderate, this method provides a direct route to valuable chiral building blocks.[9][10]

Experimental Protocol: Asymmetric Reductive Aldol-Type Reaction

-

To a solution of RhCl(PPh₃)₃ (2 mol%) in CH₂Cl₂ is added this compound (0.6 mmol), the aldehyde (0.5 mmol), and the α,β-unsaturated ester (0.5 mmol) at 0 °C.

-

Et₂Zn (1.8 mmol) is then added slowly, and the mixture is stirred for 1 hour.

-

The reaction is quenched with a saturated NH₄Cl solution and extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[9]

Conclusion

This compound stands as a cornerstone chiral auxiliary in asymmetric synthesis. Its role in the Sharpless asymmetric epoxidation has been transformative, providing a reliable and highly enantioselective method for the synthesis of chiral epoxy alcohols, which are versatile intermediates in the production of pharmaceuticals and complex natural products. The predictability of the stereochemical outcome, coupled with the commercial availability of the auxiliary, has cemented its place in the synthetic organic chemist's toolbox. Furthermore, its application in other asymmetric transformations, such as aldol-type reactions, highlights its broader potential. The continued exploration of new applications for (+)-DIPT will undoubtedly lead to further advancements in the field of stereoselective synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric Reductive Aldol-Type Reaction with Carbonyl Compounds Using Dialkyl Tartrate as a Chiral Ligand [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Asymmetric Synthesis Using (+)-Diisopropyl L-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of asymmetric synthesis utilizing (+)-diisopropyl L-tartrate (L-(+)-DIPT), a cornerstone chiral auxiliary in modern organic chemistry. The focus of this document is the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely adopted method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.

Introduction to Asymmetric Synthesis and the Role of this compound

Asymmetric synthesis, also known as enantioselective synthesis, is the selective production of one enantiomer of a chiral molecule over the other.[1] This field is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, revolutionized the field by providing a reliable and highly predictable method for introducing chirality into molecules.[1][2]

The success of this reaction lies in the use of a chiral catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate.[1][3] While diethyl tartrate (DET) is commonly used, this compound (L-(+)-DIPT) often provides superior enantioselectivity and is particularly effective in the kinetic resolution of secondary allylic alcohols.[4][5] The chiral tartrate ligand creates a chiral environment around the titanium center, directing the oxidation to one face of the prochiral allylic alcohol substrate, thereby leading to the formation of a specific enantiomer of the epoxy alcohol.[2]

The Sharpless-Katsuki Epoxidation: Mechanism of Enantioselection

The Sharpless-Katsuki epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The mechanism involves the formation of a chiral titanium-tartrate complex that serves as the catalyst.

The catalytic cycle can be summarized as follows:

-

Ligand Exchange: Titanium tetraisopropoxide reacts with this compound to form a dimeric titanium-tartrate complex. This complex is the active catalyst.

-

Coordination: The allylic alcohol substrate and tert-butyl hydroperoxide (TBHP) coordinate to the titanium center, displacing isopropoxide ligands.

-

Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol. The chirality of the tartrate ligand directs this transfer to a specific face of the alkene.

-

Product Release: The resulting epoxy alcohol dissociates from the catalyst, allowing the catalytic cycle to continue.

The enantioselectivity of the reaction is determined by the chirality of the diisopropyl tartrate used. With L-(+)-DIPT, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the alcohol group in the lower right quadrant. Conversely, using D-(-)-DIPT results in oxygen delivery to the re face.

Quantitative Data Presentation

The Sharpless-Katsuki epoxidation using this compound consistently delivers high enantiomeric excess (ee) for a variety of allylic alcohol substrates. The following table summarizes representative data.

| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |

| Geraniol | D-(-)-DIPT | 93 | 88 |

| Nerol | D-(-)-DIPT | - | 74 |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Allyl alcohol | D-(-)-DET | - | 95 |

| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 |

| Divinyl carbinol | (+)-DIPT | 63 | >99 |